molecular formula C7H5ClO B046862 4-Chlorobenzaldehyde CAS No. 104-88-1

4-Chlorobenzaldehyde

Cat. No.: B046862
CAS No.: 104-88-1
M. Wt: 140.56 g/mol
InChI Key: AVPYQKSLYISFPO-UHFFFAOYSA-N
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Description

4-Chlorobenzaldehyde (C₇H₅ClO) is an aromatic aldehyde featuring a chlorine substituent at the para position of the benzaldehyde ring. This electron-withdrawing group significantly influences its reactivity, making it a versatile intermediate in organic synthesis. It is widely employed in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. For instance, it participates in Schiff base condensations to form imines (e.g., hydrazones and benzoxazoles) , serves as a substrate in multicomponent reactions (MCRs) for synthesizing pyran and chromene derivatives , and acts as a precursor for chiral mandelic acid amides . Its stability under acidic and catalytic conditions further enhances its utility in diverse synthetic protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzaldehyde can be synthesized through several methods:

    Oxidation of 4-Chlorobenzyl Alcohol: This method involves the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Chlorinated Hydrolysis of p-Chlorotoluene: In this method, p-chlorotoluene is subjected to chlorination in the presence of phosphorus trichloride and light.

Industrial Production Methods

Industrial production of this compound often involves the chlorinated hydrolysis of p-chlorotoluene due to its efficiency and cost-effectiveness. The reaction is carried out at elevated temperatures (160-170°C) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Chlorobenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. One significant application is its role in the synthesis of chlomezanone , which is derived through condensation reactions involving this compound and thiohydracrylic acid. This compound exhibits therapeutic properties, making it useful in medicinal chemistry .

Case Study: Synthesis of Chlomezanone

  • Reactants : this compound, thiohydracrylic acid
  • Method : Condensation followed by cyclization
  • Yield : High yields reported in laboratory settings

Agrochemical Applications

In agrochemicals, this compound is utilized as a precursor for the synthesis of various herbicides and plant growth regulators. Notably, it is involved in the production of paclobutrazol and uniconazole , which are widely used as growth regulators in agriculture. These compounds help in inhibiting plant growth and improving crop yield .

Table: Agrochemical Products Derived from this compound

Product NameTypeFunction
PaclobutrazolPlant Growth RegulatorInhibits gibberellin biosynthesis
UniconazolePlant Growth RegulatorControls growth and flowering

Dyestuff Manufacturing

This compound is also a key intermediate in the production of various dyes. It is used in synthesizing dyestuffs such as Acid Blue 7 BF and Acid Gorgeous Blue 6B , which are employed in textile dyeing processes due to their vibrant colors and stability .

Case Study: Synthesis of Acid Blue Dyes

  • Intermediate : this compound
  • Process : Multi-step synthesis involving diazotization and coupling reactions
  • Applications : Textile industry for dyeing fabrics

Material Science Applications

In material science, this compound has been explored for its potential in developing novel materials with unique properties. Recent studies have investigated its use in synthesizing thiosemicarbazone derivatives, which exhibit nonlinear optical (NLO) properties. These materials are promising for applications in photonics and optoelectronics .

Table: Properties of Thiosemicarbazone Derivatives

PropertyValue
Second Harmonic Generation Efficiency18 times that of urea
Thermal StabilityStable up to 210 °C

Chemical Synthesis

The compound is frequently used as a reagent in various organic synthesis reactions. It participates in nucleophilic addition reactions, particularly with compounds like malononitrile and dimedone, often facilitated by green catalysts such as caffeine. This approach emphasizes environmentally friendly methodologies in synthetic chemistry .

Table: Reaction Overview

ReactantsCatalystSolventOutcome
This compound + Malononitrile + DimedoneCaffeineWater/EthanolFormation of new organic compounds

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions due to the presence of the carbonyl group. The chlorine atom at the para position can influence the reactivity of the compound by withdrawing electron density from the benzene ring, making the carbonyl carbon more electrophilic .

Comparison with Similar Compounds

Reactivity Based on Substituent Electronic Effects

4-Chlorobenzaldehyde exhibits distinct reactivity compared to benzaldehydes with electron-donating groups (EDGs) or other halogens. For example:

  • Electron-Withdrawing vs. Donating Groups: In three-component reactions (e.g., with dimedone and malononitrile), this compound reacts faster than aldehydes with EDGs (e.g., 4-methoxybenzaldehyde) due to enhanced electrophilicity at the carbonyl carbon .
  • Substituent Position : Positional isomers like 2-chloro- and 3-chlorobenzaldehyde show lower reactivity. Biotransformation studies reveal that this compound is converted to (R)-4-chloromandelic acid amide at 20% of the rate observed for 3-chlorobenzaldehyde, while 2-chlorobenzaldehyde shows negligible conversion .

Table 1: Reactivity of Substituted Benzaldehydes in Multicomponent Reactions

Benzaldehyde Derivative Reaction Type Yield (%) Reaction Time (min) Reference
This compound Pyran synthesis (dimedone, malononitrile) 91 30
4-Methoxybenzaldehyde Pyran synthesis (dimedone, malononitrile) 73 45
3-Chlorobenzaldehyde Mandelic acid amide formation 100* 120
This compound Mandelic acid amide formation 20* 120

*Relative conversion rate compared to 3-chlorobenzaldehyde.

Table 2: Catalytic Efficiency in this compound Reactions

Catalyst System Reaction Type Yield (%) Reaction Time Recyclability (Cycles) Reference
SANM Oxathioacetalization 95 15 min ≥5
PILC-1 (ethanol) Three-component heterocycle synthesis 79 6 h 6
HMS/Pr-Xa-Ni Benzopyran synthesis 92 25 min 5
CuFe₂O₄@starch Pyran synthesis 91 30 min 7

Positional Isomer Effects

The chlorine substituent’s position critically impacts reaction outcomes:

  • Steric Hindrance : In Suzuki cross-coupling, this compound derivatives exhibit moderate yields (∼70%) due to reduced steric hindrance compared to ortho-substituted analogs .
  • Hydrogenation Sensitivity : Reactions with 4-nitrotoluene show lower yields for this compound (∼65%) than benzaldehyde (∼85%), likely due to competing hydrogenation to 4-chlorobenzyl alcohol .

Biological Activity

4-Chlorobenzaldehyde is an aromatic aldehyde that has garnered interest in various fields of biological research due to its potential antimicrobial, antifungal, and antitubercular properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data on its efficacy against various pathogens.

This compound (C7H5ClO) is characterized by a chlorine atom substituted at the para position of the benzene ring relative to the aldehyde functional group. This substitution influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study on halogenated β-nitrostyrenes showed that derivatives with chlorine substitutions, including this compound, demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating several halogenated compounds, this compound was tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus128
Bacillus subtilis256
Escherichia coli256

These results indicate that while this compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria like E. coli is notably weaker .

Antifungal Activity

The antifungal properties of this compound have also been explored. In a separate investigation focusing on halogenated derivatives, compounds including this compound showed specific inhibitory effects against Candida species.

Comparative Antifungal Activity

The following table summarizes the antifungal activity of selected compounds compared to standard antifungal agents:

Compound MIC (µg/mL) Target Organism
This compound7.81Candida glabrata
Fluconazole6.51Candida glabrata

This data suggests that this compound exhibits comparable antifungal efficacy to established treatments, particularly against Candida spp. .

Antitubercular Activity

The antitubercular potential of metal complexes formed with this compound has been investigated as well. A study reported the synthesis of Ni(II) complexes with thiosemicarbazone derived from this compound, which demonstrated promising antitubercular activity.

Findings from Metal Complex Studies

The Ni(II) complex exhibited significant inhibition against Mycobacterium tuberculosis, suggesting that the incorporation of this compound into metal complexes can enhance biological activity:

  • Ni(II) Complex MIC : Significant inhibition observed at concentrations as low as 3.9μg/mL3.9\,\mu g/mL against M. tuberculosis H37RV.

This highlights the potential for developing new therapeutic agents based on the structural modifications of this compound .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Disruption of Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key metabolic enzymes in pathogens, disrupting their growth and reproduction.
  • Formation of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in microbial cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are standard protocols for removing excess 4-chlorobenzaldehyde in Schiff base synthesis?

Excess this compound in reactions can be detected via NMR. If present, it is removed by washing with 30% sodium sulfite solution, which effectively quenches unreacted aldehyde without degrading the Schiff base product. This step is critical to avoid interference in downstream reactions or characterization .

Q. How is this compound utilized in synthesizing antimicrobial pyran derivatives?

this compound reacts with methyl 2-cyanoacetate and 8-hydroxyquinoline under solvent-free conditions to form pyranoquinoline derivatives. The reaction proceeds via a Knoevenagel condensation, followed by cyclization. Yield optimization (up to 91%) involves monitoring Rf values (e.g., 0.78 in n-hexane/dichloromethane) and IR spectroscopy for key functional groups (C=N, C=O) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

  • Use of PPE (EN 166-compliant goggles, nitrile gloves).
  • Engineering controls: fume hoods, eyewash stations, and explosion-proof equipment.
  • Waste disposal via approved protocols due to aquatic toxicity (H411). Training on SDS compliance and first aid for skin/eye exposure is mandatory .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic efficiency of this compound in xanthene synthesis?

Catalyst selection (e.g., W-doped ZnO, Cu(II)/natural phosphate) and solvent choice significantly impact yields. For example, Cu(II)/NP in refluxing ethanol achieves 89% yield for 1,8-dioxo-octahydroxanthenes, while solvent-free conditions reduce reaction time. Systematic optimization involves varying catalyst loadings (e.g., 8 mol% W-ZnO) and temperature gradients .

Q. What mechanistic insights explain the role of this compound in multi-component heteroannulation reactions?

The aldehyde group acts as an electrophilic partner, enabling nucleophilic attack from dimedone or malononitrile. For instance, in tetrahydrobenzo[b]pyrans synthesis, GO-ANSA catalysts enhance cyclization by stabilizing intermediates via π-π interactions. Kinetic studies and DFT modeling are recommended to elucidate transition states .

Q. How can contradictory data on reaction yields be resolved in this compound-based quinazolinone synthesis?

Discrepancies in yields (e.g., 70–91%) arise from varying catalysts (Hercynite@H2SO4 vs. solvent-free methods) or purification techniques. A stepwise comparison of parameters—solvent polarity, catalyst recyclability, and by-product analysis via HPLC—is advised. For example, sodium sulfite washes improve purity by removing aldehyde residues .

Q. What computational approaches predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and molecular docking simulates interactions with biological targets. For instance, fluorescent azomethine derivatives exhibit predicted antimicrobial activity via binding to bacterial DNA gyrase, validated by in vitro assays .

Q. What advanced oxidation processes (AOPs) degrade this compound in wastewater?

UV/O3 combinations achieve 90% degradation by generating hydroxyl radicals, which cleave the aromatic ring. Kinetic studies show pseudo-first-order behavior, with rate constants dependent on pH and oxidant concentration. LC-MS identifies intermediates like 4-chlorobenzoic acid, guiding toxicity assessments .

Q. Methodological Guidelines

  • Purification: Use column chromatography (silica gel, hexane/DCM) or recrystallization for derivatives like pyranoquinolines .
  • Characterization: Combine NMR (for structural elucidation), IR (functional groups), and mass spectrometry (molecular weight confirmation) .
  • Catalyst Optimization: Screen solvents (ethanol, DMF), temperatures (25–80°C), and catalyst recyclability (e.g., Cu(II)/NP retains 85% efficiency after 5 cycles) .

Properties

IUPAC Name

4-chlorobenzaldehyde
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InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H
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InChI Key

AVPYQKSLYISFPO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C=O)Cl
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Molecular Formula

C7H5ClO
Record name 4-CHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID2021860
Record name 4-Chlorobenzaldehyde
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Molecular Weight

140.56 g/mol
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Physical Description

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992), Colorless to yellow solid with a pungent odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

415 to 417 °F at 760 mmHg (NTP, 1992)
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Flash Point

190 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.196 at 142 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.18 [mmHg]
Record name 4-Chlorobenzaldehyde
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CAS No.

104-88-1
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Melting Point

111 to 117 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To carry out the oxidation, 20 g of the catalyst is mixed with 20 g of broken quartz glass of the same screening fraction and this mixture is placed in a quartz glass tube having an inner diameter of 1.5 cm. For thermostating, the reactor is immersed in a fluidized sand bath which is heated externally. The starting material gas comprising 1% by volume of 4-chlorotoluene and 99% by volume of air is passed through the heated reactor at a total volumetric flow rate of 2.5 ml/s (STP) and the product is collected in a trap cooled to -70° C. Carbon monoxide and carbon dioxide are quantitatively determined by gas chromatography. The unreacted 4-chlorotoluene collected in the cold trap and the 4-chlorobenzaldehyde formed are taken up in acetonitrile and analyzed by HPLC. The results of the reaction are given in Table 1.
Quantity
20 g
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catalyst
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20 g
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catalyst
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 13 and employing 42.0 g. of 57% sodium hydride/mineral oil, 200 g. (1.0 mol) of trimethylsulfonium iodide and 70.4 g. (0.50 mol) of p-chlorobenzaldehyde there is obtained p-chlorostyrene oxide.
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1 mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 0.4 g (1.47 mmol) 4-(4-Brom-butoxy)-piperidine hydrogen chloride and 0.198 ml (1.54 mmol) 4-chloro-benzoylchloride in 5 ml of CH2Cl2 was added 1 ml (5.87 mmol) of N-ethyldiisopropylamine. The reaction-mixture was stirred for 1 h at RT, diluted with Et2O and then washed with 1N HCl and water. The crude product was purified by chromatography on silica gel with EtOAc/hexane 1:1, to yield 459 mg (84%) of clean 4-(4-Bromo-butoxy)-piperidin-1-yl)-(4-chloro-phenyl)-methanone, MS: 374 (M+).
Name
4-(4-Brom-butoxy)-piperidine hydrogen chloride
Quantity
0.4 g
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reactant
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0.198 mL
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1 mL
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chlorobenzaldehyde
4-Chlorobenzaldehyde
4-Chlorobenzaldehyde
4-Chlorobenzaldehyde
4-Chlorobenzaldehyde

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